Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a fluorine atom at the 5-position, a methoxy group at the 6-position, and a carboxylate ester at the 2-position of the indole ring.
Mechanism of Action
Target of Action
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes at the molecular level that result in their observed biological activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 6-methoxyindole.
Functional Group Introduction:
Carboxylation: The carboxylate ester group at the 2-position is introduced through carboxylation reactions, often using carbon dioxide or carbon monoxide in the presence of a catalyst.
Fluorination: The fluorine atom at the 5-position is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-1H-indole-6-carboxylate: Similar structure but with different substitution patterns.
Methyl 6-methoxy-1H-indole-2-carboxylate: Lacks the fluorine atom at the 5-position.
Methyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: Contains a phenyl group at the 3-position.
Uniqueness
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential interactions with biological targets .
Properties
IUPAC Name |
methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-15-10-5-8-6(3-7(10)12)4-9(13-8)11(14)16-2/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMIPARPMLHREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598667 | |
Record name | Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136818-64-9 | |
Record name | Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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